6-Chloro-6-deoxysucrose
Description
Structure
3D Structure
Properties
CAS No. |
40984-18-7 |
|---|---|
Molecular Formula |
C12H21ClO10 |
Molecular Weight |
360.74 g/mol |
IUPAC Name |
(2S,3S,4S,5R,6R)-2-(chloromethyl)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol |
InChI |
InChI=1S/C12H21ClO10/c13-1-4-6(16)8(18)9(19)11(21-4)23-12(3-15)10(20)7(17)5(2-14)22-12/h4-11,14-20H,1-3H2/t4-,5-,6-,7-,8+,9-,10+,11-,12+/m1/s1 |
InChI Key |
JVKKWZDNSGVFPI-UGDNZRGBSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@](O1)(CO)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CCl)O)O)O)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)(CO)OC2C(C(C(C(O2)CCl)O)O)O)O)O)O |
Origin of Product |
United States |
Analytical Research Methodologies for the Characterization of 6 Chloro 6 Deoxysucrose
Spectroscopic Techniques in Structural Elucidation and Conformation Analysis
Spectroscopy is fundamental to verifying the identity and structure of 6-Chloro-6-deoxysucrose, ensuring the selective substitution of a chlorine atom at the C-6 position of the glucose moiety.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural determination of this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are employed to assign all proton and carbon signals and confirm the regiochemistry of the chlorination.
The substitution of the primary hydroxyl group at the C-6 position with a chlorine atom induces significant and predictable changes in the NMR spectra compared to the parent sucrose (B13894) molecule. In the ¹H NMR spectrum, the protons attached to C-6 (H-6a and H-6b) experience a modified chemical environment, leading to shifts in their resonance frequencies and coupling constants.
The ¹³C NMR spectrum provides definitive evidence of successful chlorination. The resonance for the C-6 carbon undergoes a characteristic upfield shift from approximately 62 ppm (for the C-OH group in sucrose) to the range of 44-46 ppm, which is typical for a carbon atom bonded to chlorine (C-Cl). scribd.com For instance, in the related compound 6,6'-dichloro-6,6'-dideoxysucrose, the C-6 signal appears at 46.2 ppm. scribd.com This substantial shift confirms that the reaction has occurred at the intended primary alcohol position. Advanced techniques such as ¹H-¹H Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are utilized to map the connectivity within the molecule and assign every proton and carbon signal unequivocally.
| Carbon Atom | Sucrose (Reference) | This compound (Expected) | Sucralose (B1001) (Reference) caldic.com |
|---|---|---|---|
| C-1 | 93.1 | ~93 | 92.0 |
| C-2 | 72.1 | ~72 | - |
| C-3 | 73.5 | ~73 | - |
| C-4 | 70.3 | ~70 | - |
| C-5 | 73.4 | ~73 | - |
| C-6 | 62.2 | ~44-46 | - |
| C-1' | 63.6 | ~63 | 46.3 |
| C-2' | 104.7 | ~104 | 102.8 |
| C-3' | 77.4 | ~77 | 75.7 |
| C-4' | 74.9 | ~75 | - |
| C-5' | 82.4 | ~82 | 82.6 |
| C-6' | 61.2 | ~61 | 43.8 |
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H | Stretching | 3500 - 3200 (Broad) |
| C-H | Stretching | 3000 - 2850 |
| C-O | Stretching | 1200 - 1000 (Complex) |
| C-Cl | Stretching | 800 - 600 |
Chromatographic Separation and Detection Methods Development
Chromatographic methods are indispensable for the isolation, purification, and purity assessment of this compound, allowing for its separation from starting materials, reagents, and reaction byproducts.
High-Performance Thin Layer Chromatography (HPTLC) offers a rapid and efficient method for monitoring reaction progress and assessing the purity of this compound. The separation is typically performed on silica (B1680970) gel 60F₂₅₄ plates. researchgate.net Due to the polar nature of the compound, a polar mobile phase is required for effective separation. A common solvent system for sugars and their derivatives consists of a mixture of solvents such as 1-propanol, ethyl acetate (B1210297), and water. researchgate.net After development, the plate is dried, and the spots are visualized. Since carbohydrates are non-chromophoric, a post-chromatographic derivatization step is necessary. This is often achieved by spraying the plate with a reagent such as an aniline-diphenylamine solution or acidic ceric ammonium (B1175870) molybdate, followed by heating, which produces colored spots. researchgate.netgoogle.com Densitometric analysis can then be used for quantification.
| Parameter | Condition |
|---|---|
| Stationary Phase | HPTLC plates pre-coated with silica gel 60F₂₅₄ researchgate.net |
| Mobile Phase | 1-Propanol : Ethyl Acetate : Water (e.g., 3:1:0.1, v/v/v) researchgate.net |
| Development | Ascending technique in a saturated chamber |
| Visualization | Spraying with aniline-diphenylamine-phosphoric acid reagent followed by heating at 110°C nih.gov |
| Detection | Densitometric scanning under visible light (e.g., 600 nm) researchgate.net |
Direct analysis of this compound by Gas Chromatography (GC) is not feasible due to its high polarity and low volatility. Therefore, a crucial derivatization step is required to convert the non-volatile sugar derivative into a thermally stable and volatile compound suitable for GC analysis. The most common approach is silylation, where the active hydrogens of the hydroxyl groups are replaced with trimethylsilyl (B98337) (TMS) groups. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used for this purpose.
The resulting persilylated this compound is then injected into the GC-MS system. The compound is separated from other derivatized components on a capillary column (e.g., DB-5). The eluted compound is then ionized (typically by electron impact), and the mass spectrometer separates and detects the resulting characteristic fragment ions. The mass spectrum provides the molecular weight of the derivatized compound and a unique fragmentation pattern that serves as a fingerprint for structural confirmation and purity analysis.
Research into Derivatization Strategies for Enhanced Analytical Detection and Purity Assessment
For GC-based methods, silylation is the preferred strategy. This process dramatically increases the volatility of the molecule by masking the polar -OH groups, allowing it to traverse the GC column at reasonable temperatures without degradation. Furthermore, silylation often improves the chromatographic peak shape, leading to better resolution and more accurate quantification, which is vital for assessing purity by detecting trace amounts of related impurities like unreacted sucrose or di- and tri-chlorinated species.
Beyond silylation for GC-MS, other derivatization techniques can be explored for different analytical platforms. For instance, acylation with reagents containing electrophores (e.g., pentafluorobenzoyl chloride) can create derivatives that are highly sensitive to Electron Capture Detection (ECD) in GC. For High-Performance Liquid Chromatography (HPLC), derivatization can be employed to attach a chromophore or fluorophore to the molecule, significantly enhancing detection sensitivity with UV-Vis or fluorescence detectors, respectively. These strategies are crucial for developing methods capable of detecting and quantifying this compound at very low concentrations.
| Strategy | Reagent(s) | Purpose | Analytical Technique |
|---|---|---|---|
| Silylation | BSTFA, MSTFA | Increase volatility and thermal stability; improve peak shape | GC-MS |
| Acylation | Pentafluorobenzoyl chloride | Introduce an electrophore for high-sensitivity detection | GC-ECD |
| Fluorescent Tagging | e.g., Dansyl chloride | Attach a fluorophore for enhanced sensitivity | HPLC-Fluorescence |
| UV-Tagging | e.g., Benzoyl chloride | Attach a chromophore for UV detection | HPLC-UV |
Biochemical Probing and Mechanistic Enzyme Inhibition Studies of 6 Chloro 6 Deoxysucrose
Investigation of Enzyme-Substrate Binding Interactions at the Molecular Level
Detailed experimental studies, such as X-ray crystallography or NMR spectroscopy, specifically elucidating the binding mode of 6-chloro-6-deoxysucrose within the active sites of glycolytic enzymes and glycosyltransferases are not extensively available in the current body of scientific literature. However, based on the known mechanisms of related enzymes and the interactions of similar substrate analogs, a hypothetical model of binding can be proposed.
It is anticipated that this compound, mimicking the natural substrate sucrose (B13894), would engage with the enzyme's active site through a series of hydrogen bonds and hydrophobic interactions. The hydroxyl groups of the glucose and fructose (B13574) moieties of the molecule would likely form critical hydrogen bonds with polar amino acid residues (such as aspartate, glutamate, asparagine, and glutamine) and potentially with the peptide backbone of the enzyme. The chlorine atom at the 6-position introduces a region of electronegativity and steric bulk, which could lead to specific interactions, either favorable or unfavorable, with the protein. These interactions could influence the orientation and binding affinity of the inhibitor within the active site, ultimately dictating its modulatory effects. Computational modeling and molecular docking studies would be instrumental in providing a more detailed picture of these interactions in the absence of experimental structural data.
Mechanistic Analysis of Glycolytic Enzyme Inhibition
Research has indicated that 6-chloro-6-deoxysugars, as a class of compounds, can impede glucose oxidation by inhibiting key enzymes in the glycolytic pathway, specifically at the level of triosephosphate isomerase or glyceraldehyde 3-phosphate dehydrogenase. nih.gov This inhibition leads to an accumulation of upstream metabolites like glucose-6-phosphate and triose phosphates. nih.gov
While it is suggested that 6-chloro-6-deoxysugars can inhibit triose phosphate (B84403) isomerase (TPI), specific kinetic data, such as the inhibition constant (Ki) and the type of inhibition for this compound, are not well-documented in published research. TPI catalyzes the reversible isomerization of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (GAP). Inhibition of TPI would disrupt this equilibrium, leading to an accumulation of DHAP and a depletion of GAP, thereby stalling the glycolytic pathway. The molecular basis for this inhibition could involve the binding of this compound or a metabolite thereof to the active site of TPI, preventing the binding of the natural substrates. The precise nature of this interaction, whether competitive, non-competitive, or uncompetitive, remains to be elucidated through detailed kinetic studies.
Molecular Mechanism of Modulatory Effects on Glycosyltransferase Activity
The effect of deoxysucrose and its halogenated derivatives on the activity of glycosyltransferases, specifically dextransucrases, has been investigated. These enzymes catalyze the transfer of a glucose unit from sucrose to a growing glucan polymer. Studies on sucrose analogs have revealed that modifications at the C-6 position can significantly impact their interaction with these enzymes.
For instance, 6-deoxysucrose, a close structural analog of this compound, has been shown to be a potent competitive inhibitor of dextransucrase from Leuconostoc mesenteroides. nih.gov This indicates that the hydroxyl group at the C-6 position of the glucose moiety of sucrose is not essential for binding to the enzyme's active site but its absence, or modification, can prevent the catalytic step. The competitive nature of the inhibition suggests that 6-deoxysucrose directly competes with sucrose for binding to the active site.
Conversely, other studies with deoxyhalosucrose derivatives have shown them to be weak, reversible inhibitors of dextransucrase from Streptococcus sanguis. The inhibitory effect is dependent on the specific enzyme and the nature and position of the halogen substituent.
The following table summarizes the inhibition data for some sucrose derivatives on dextransucrase activity:
| Compound | Enzyme Source | Inhibition Type | Ki (mM) | Reference |
|---|---|---|---|---|
| 6-Deoxysucrose | Leuconostoc mesenteroides B-512F Dextransucrase | Competitive | 1.60 | nih.gov |
| 4,6-Dideoxysucrose | Leuconostoc mesenteroides B-512F Dextransucrase | Competitive | 20.3 | nih.gov |
| 4-Chloro-4-deoxygalactosucrose | Leuconostoc mesenteroides B-512F Dextransucrase | Noncompetitive | 202 | nih.gov |
| 4-Chloro-4-deoxygalactosucrose | Streptococcus mutans 6715 GTF-I | Noncompetitive | 391 | nih.gov |
| 4-Chloro-4-deoxygalactosucrose | Streptococcus mutans 6715 GTF-S | Noncompetitive | 308 | nih.gov |
Based on these findings, it is reasonable to hypothesize that this compound would also act as an inhibitor of dextransucrases and potentially other glycosyltransferases. The presence of the chloro group at the 6-position could influence its binding affinity and inhibitory potency.
Advanced Structure-Activity Relationship Studies at the Enzymatic Active Site
The structure-activity relationship (SAR) of sucrose analogs as enzyme inhibitors is highly dependent on the specific enzyme and the nature and position of the chemical modification on the sucrose scaffold.
From the data on dextransucrase inhibition, several SAR insights can be drawn. nih.gov The modification at the C-6 position of the glucose moiety appears to be well-tolerated for binding, as evidenced by the strong competitive inhibition by 6-deoxysucrose. This suggests that the 6-hydroxyl group is not a critical hydrogen bond donor or acceptor for the initial binding event in L. mesenteroides dextransucrase. However, the introduction of a chloro group at the C-4 position along with deoxygenation at C-6, as in 4,6-dideoxysucrose, results in a significant decrease in inhibitory potency, although the inhibition remains competitive. nih.gov This highlights the importance of the stereochemistry and electronic properties of the substituents on the sucrose molecule for effective inhibition.
Furthermore, the shift from competitive to non-competitive inhibition observed with 4-chloro-4-deoxygalactosucrose suggests that modifications at the C-4 position can alter the binding mode of the inhibitor, possibly leading to interactions with an allosteric site or with the enzyme-substrate complex. nih.gov
For the glycolytic enzymes, triosephosphate isomerase and glyceraldehyde 3-phosphate dehydrogenase, the SAR for this compound is less clear due to the lack of specific data. However, the general observation that 6-chloro-6-deoxysugars are inhibitory suggests that the presence of the chloro group at the 6-position is a key determinant of their activity. nih.gov This modification likely transforms the sugar into a metabolic dead-end inhibitor after potential phosphorylation within the cell. Further studies with a range of deoxygenated and halogenated sucrose derivatives would be necessary to establish a comprehensive SAR for the inhibition of these glycolytic enzymes.
Theoretical and Computational Chemistry Approaches to 6 Chloro 6 Deoxysucrose
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of 6-Chloro-6-deoxysucrose. These methods, rooted in solving the Schrödinger equation, allow for the determination of the molecule's electronic structure, which in turn governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) has become a powerful and widely used tool for investigating the conformational landscape of molecules like this compound. The conformational flexibility of the sucrose (B13894) backbone, dictated by the glycosidic linkage and the orientation of its hydroxyl and chloro-substituents, is crucial to its function and interactions.
While specific DFT studies on this compound are not extensively available in the current body of literature, valuable insights can be drawn from computational analyses of related structures, such as 6-deoxyglucose (B1215497). An exploratory ab initio and DFT conformational analysis of β-6-deoxyglucose has revealed that the molecule is significantly stabilized by multiple intramolecular hydrogen bonds. These interactions can take several forms, including unidirect or non-unidirect clockwise and anti-clockwise hydrogen bonding, as well as tunneling motion, which is dependent on the chair configurations of the pyranose ring. The study of 6-deoxyglucose indicated that both D and L forms of ¹C₄ and ⁴C₁ conformers have low energy conformations. This suggests that the glucose unit in this compound is likely to adopt similar stable chair conformations, influenced by the steric and electronic effects of the chlorine atom at the C-6 position. The chlorine atom, being larger and more electronegative than a hydroxyl group, would alter the intramolecular hydrogen-bonding network and could favor specific rotamers around the C5-C6 bond.
A comprehensive DFT analysis of this compound would involve systematically exploring the potential energy surface by rotating the key dihedral angles, particularly those of the glycosidic bond (Φ and Ψ) and the C5-C6 bond of the glucose moiety. The results would likely reveal several low-energy conformers, and their relative populations could be estimated using Boltzmann statistics.
Table 1: Hypothetical Low-Energy Conformers of this compound and their Predicted Relative Energies from a DFT Study
| Conformer | Dihedral Angle (Φ, degrees) | Dihedral Angle (Ψ, degrees) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |
| A | -150 | 80 | 0.00 | Strong O2-H...O6' hydrogen bond |
| B | -170 | 100 | 1.25 | Weaker O3-H...O5' interaction |
| C | -130 | 60 | 2.50 | Steric repulsion between H1 and H6' |
Note: This table is illustrative and based on general principles of carbohydrate conformational analysis. Specific values would require dedicated DFT calculations for this compound.
Quantum chemical calculations are instrumental in predicting the energetics of chemical reactions, including the selective chlorination of sucrose to form this compound. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies, activation energies, and to understand the thermodynamic and kinetic feasibility of a reaction pathway.
The selective chlorination of the primary hydroxyl group at the C-6 position of sucrose over other primary (C-1' and C-6') and secondary hydroxyl groups is a key synthetic challenge. Computational studies can elucidate the factors governing this regioselectivity. By modeling the reaction with various chlorinating agents (e.g., sulfuryl chloride, thionyl chloride), the activation barriers for chlorination at each hydroxyl position can be calculated. These calculations would likely show a lower activation energy for the reaction at the C-6 hydroxyl group, explaining its preferential reactivity.
Transition state theory can be applied to model the structure of the activated complex during the chlorination reaction. For an Sₙ2-type reaction, the transition state would involve the incoming chloride ion and the leaving group (e.g., a chlorosulfite group) in an apical position relative to the carbon atom. The geometry and energy of this transition state are critical in determining the reaction rate.
Table 2: Predicted Activation Energies for the Chlorination of Sucrose at Different Positions
| Position of Hydroxyl Group | Predicted Activation Energy (kcal/mol) | Predicted Reaction Enthalpy (kcal/mol) |
| C-6 | 20.5 | -15.2 |
| C-1' | 22.8 | -14.8 |
| C-6' | 23.5 | -14.5 |
| C-4 | 28.1 | -13.9 |
Note: These values are hypothetical and serve to illustrate the expected trend in reactivity based on computational predictions. Actual values would depend on the specific chlorinating agent and level of theory used.
Computational Modeling of Reaction Mechanisms and Pathways
Computational modeling provides a dynamic view of chemical reactions, allowing for the step-by-step elucidation of reaction mechanisms. For the synthesis of this compound, this involves simulating the entire reaction pathway to understand how reactants are converted into products.
The mechanism of selective chlorination of sucrose is complex and can involve the formation of intermediates such as cyclic sulfates or sulfites when using reagents like sulfuryl chloride. Computational simulations can trace the energy profile of these multi-step pathways. For instance, the initial reaction of sucrose with the chlorinating agent, the formation of an intermediate, and the subsequent nucleophilic attack by chloride can all be modeled.
These simulations can also shed light on the role of the solvent and any catalysts or promoters used in the reaction. By including explicit solvent molecules in the calculations, it is possible to model their influence on the stability of intermediates and transition states.
Theoretical models are crucial for understanding the origins of regioselectivity in the chlorination of sucrose. Several factors contribute to the enhanced reactivity of the C-6 hydroxyl group:
Steric Accessibility: The C-6 hydroxyl is a primary alcohol and is generally more sterically accessible than the secondary hydroxyl groups. Computational models can quantify this by calculating solvent-accessible surface areas for each hydroxyl group.
Electronic Effects: The electron density at the oxygen atom of each hydroxyl group can be calculated to assess its nucleophilicity. The surrounding chemical environment, including intramolecular hydrogen bonding, can influence this electron density.
Stability of Intermediates: The stability of any reaction intermediates formed at different positions can be a key determinant of the final product distribution.
By systematically evaluating these factors through computational analysis, a comprehensive model of selectivity can be developed. This model can then be used to predict the outcome of reactions with different substrates or reagents.
Molecular Dynamics Simulations for Investigating Compound-Biomolecule Interactions at the Atomic Level
Molecular dynamics (MD) simulations offer a powerful approach to study the dynamic behavior of this compound and its interactions with biological macromolecules, such as proteins, at an atomic level of detail. These simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how the positions and velocities of the particles evolve over time.
While specific MD simulations of this compound are not readily found in the literature, studies on sucrose and its highly chlorinated derivative, sucralose (B1001), provide a framework for understanding how this compound might interact with biomolecules. MD simulations of sucrose in aqueous solution have provided detailed information about its conformational dynamics and hydration.
Simulations of sucralose in the presence of proteins have been used to investigate its binding modes and the nature of the interactions. These studies have shown that sucralose can interact with proteins through a combination of hydrogen bonding and hydrophobic interactions, with the chlorine atoms contributing to the latter. It is plausible that this compound would exhibit intermediate behavior. The single chlorine atom would increase its lipophilicity compared to sucrose, potentially leading to different interactions with hydrophobic pockets on a protein surface. However, with seven remaining hydroxyl groups, it would still be capable of forming an extensive network of hydrogen bonds.
An MD simulation of this compound with a target protein would involve placing the ligand in the binding site and simulating the system in a box of water molecules. The simulation would reveal:
The preferred binding orientation of the molecule.
The key amino acid residues involved in the interaction.
The role of water molecules in mediating the binding.
The conformational changes in both the ligand and the protein upon binding.
Table 3: Potential Intermolecular Interactions between this compound and a Hypothetical Protein Binding Site Identified from MD Simulations
| Interaction Type | Interacting Groups on this compound | Interacting Amino Acid Residues |
| Hydrogen Bond | Hydroxyl groups | Asp, Glu, Asn, Gln, Ser, Thr, Tyr |
| Hydrophobic Interaction | C-Cl group, pyranose rings | Val, Leu, Ile, Phe, Trp |
| van der Waals Contacts | Entire molecule | Various residues in the binding pocket |
Note: This table is illustrative and the specific interactions would depend on the particular protein being studied.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
